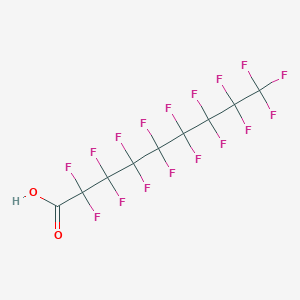
Perfluorononanoic acid
Cat. No. B143611
Key on ui cas rn:
375-95-1
M. Wt: 464.08 g/mol
InChI Key: UZUFPBIDKMEQEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04578222
Procedure details


To a 50 ml round-bottomed flask, were added 1.0 g (15 mg-atom) of commercially available zinc powder, 1.9 g (15 mmol) of MnCL2 and 15 ml of dimethylformamide. Ultrasound generated in the same way as in Example 1 was applied for 1 hr to the solution to prepare zero-valent manganese. Next, a solution of 6 g (11 mmol) of C8F17I in 5 ml of dimethylformamide was added. As in Example 1, CO2 gas was introduced at a flow rate of 5 ml/min to the solution in a water bath for two hours under the irradiation of ultrasound by a ultrasonic cleaner (45 kHz, 35 W). The reaction was followed by the hydrolysis and then by the recrystallization such as in Example 1. 2.4 g (yield: 46%) of C8F17COOH was thus produced.






Name
Yield
46%
Identifiers


|
REACTION_CXSMILES
|
[C:1](I)([C:4]([C:7]([C:10]([C:13]([C:16]([C:19]([C:22]([F:25])([F:24])[F:23])([F:21])[F:20])([F:18])[F:17])([F:15])[F:14])([F:12])[F:11])([F:9])[F:8])([F:6])[F:5])([F:3])[F:2].[C:27](=[O:29])=[O:28]>CN(C)C=O.[Zn].[Mn]>[C:1]([C:27]([OH:29])=[O:28])([C:4]([C:7]([C:10]([C:13]([C:16]([C:19]([C:22]([F:25])([F:24])[F:23])([F:21])[F:20])([F:18])[F:17])([F:15])[F:14])([F:12])[F:11])([F:9])[F:8])([F:6])[F:5])([F:3])[F:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(F)(F)(C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F)I
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Zn]
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Mn]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was followed by the hydrolysis
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
by the recrystallization such as in Example 1
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(F)(F)(C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.4 g | |
| YIELD: PERCENTYIELD | 46% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
